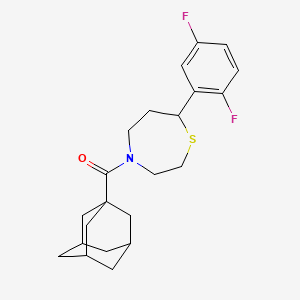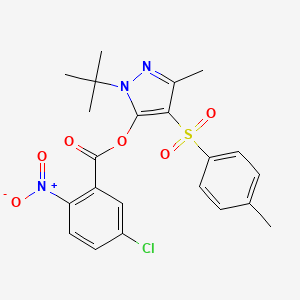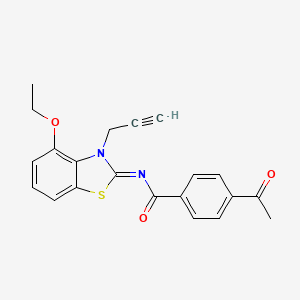
2-amino-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9H-xanthen-9-one is a compound that belongs to the xanthene class, which is a tricyclic aromatic system known for its diverse chemical properties and applications. The xanthene core has been utilized in various fields, including the synthesis of dyes, pharmaceuticals, and as a structural motif in materials science.
Synthesis Analysis
The synthesis of xanthene derivatives has been explored in several studies. For instance, a 4,5-disubstituted-9,9-dimethylxanthene-based amino acid was synthesized for incorporation into peptide sequences to induce a beta-sheet structure . Another study reported the synthesis of 9H-xanthen-9-one-2-carboxylic acids, which exhibited antiallergic activity . Additionally, a novel route for the synthesis of 1-aryl-9H-xanthen-9-ones was developed through a condensation reaction followed by electrocyclization and oxidation . These synthetic approaches highlight the versatility of xanthene derivatives and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of xanthene derivatives plays a crucial role in their chemical behavior. In the case of the 9,9-dimethylxanthene-based amino acid, molecular dynamics studies supported the formation of an intramolecular hydrogen bond, which is different from the previously studied dibenzofuran-based amino acids . This difference in molecular structure can significantly affect the conformational preferences and the ability to nucleate beta-sheet formation in peptides.
Chemical Reactions Analysis
Xanthene derivatives can undergo various chemical reactions. The Skraup reaction of amino-9H-xanthen-9-ones, for example, resulted in the formation of heterocyclic compounds such as 12H- benzopyrano[2,3-h]quinolin-12-one and other angular-type products . The 9-xanthenylmethyl group has also been investigated as a photocleavable protecting group for amines, demonstrating the potential for xanthene derivatives to be used in photochemical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthene derivatives are influenced by their molecular structure. Novel polyimides derived from a spiro(fluorene-9,9'-xanthene) skeleton exhibited organosolubility, optical transparency, and excellent thermal stability, which are desirable properties for materials used in electronic applications . The antiallergic activity of some 9H-xanthen-9-one-2-carboxylic acids was found to be highly correlated with substituent size, indicating the importance of structural modifications on biological activity .
Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry and Biological Activity 2-Amino-9H-xanthen-9-one derivatives exhibit a range of biological activities, making them significant in medicinal chemistry. The xanthene structure is particularly versatile for various biological applications, such as neuroprotective, antitumor, and antimicrobial properties. The tricyclic 9H-xanthene moiety forms the core structure of these compounds, and the introduction of different substituents can significantly influence their physical, chemical, and biological properties. These compounds can act as chemosensitisers, reversing drug resistance in certain pathogens like Plasmodium falciparum, the causative agent of malaria (Wu et al., 2005). Additionally, they have shown promise in nerve conduction studies, potentially acting as nerve conduction blockers (Fernandes et al., 2012).
2. Photophysical and Electrochemical Applications The photophysical and electrochemical properties of this compound derivatives are notable, with potential applications in material sciences. These derivatives can be tailored to exhibit specific fluorescence and absorption characteristics, making them suitable for use as dyes and indicators. For instance, they have been used as smart indicators in epoxy-based coatings for the early detection of steel corrosion, demonstrating a "turn-on" fluorescence property in the presence of ferric ions (Augustyniak et al., 2009). The triarylamines containing 9H-Xanthen-9-one core have been synthesized for photophysical studies, revealing the tunability of their emission spectra, which is influenced by the nature of peripheral amines (Sharma et al., 2015).
3. Chemical Synthesis and Material Science this compound derivatives also play a crucial role in chemical synthesis and material science. They have been involved in the development of novel methodologies for the synthesis of complex molecules and materials. For example, they are used in the synthesis of new chiral xanthone derivatives that have applications in material science and as potential nerve conduction blockers (Fernandes et al., 2012). Moreover, the electrochemical dehydrogenative cross-coupling of xanthenes with ketones, involving this compound derivatives, has been developed for the preparation of functionalized 9-alkyl-9H-xanthenes (Yang et al., 2020).
Wirkmechanismus
Target of Action
Xanthones, a class of compounds to which 2-amino-9h-xanthen-9-one belongs, have been reported to show promising biological activities . They are known to interact with various biological targets, leading to a wide range of pharmacological activities .
Mode of Action
Xanthones are known to interact with their targets in a way that modulates several biological responses . This interaction and the resulting changes depend on the specific structure and substituents of the xanthone derivative .
Biochemical Pathways
For instance, they are produced in plants through the shikimate and acetate pathways . The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Result of Action
Xanthones are known to have a wide range of medical applications, including antioxidant and anti-inflammatory activities . These effects are due to the vast variety of substituents that their core can accommodate .
Action Environment
The action of xanthones can be influenced by various factors, including the specific biological environment in which they are applied .
Safety and Hazards
The safety information for 2-amino-9H-xanthen-9-one includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and keeping the compound in a dry, cool, and well-ventilated place .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-aminoxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDPRRVEJMGZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)
![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)
![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)
![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)